molecular formula C13H19NO B1358785 4-(4-Methoxy-3-methylphenyl)piperidine CAS No. 310395-10-9

4-(4-Methoxy-3-methylphenyl)piperidine

Cat. No.: B1358785
CAS No.: 310395-10-9
M. Wt: 205.3 g/mol
InChI Key: LFSVHCZJBFRGKH-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)piperidine is an organic compound with the molecular formula C₁₃H₁₉NO It is a derivative of piperidine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring attached to the piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-3-methylphenyl)piperidine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. The reaction conditions often involve heating and stirring to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxy-3-methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound is used in the production of fine chemicals and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the phenyl ring may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    4-(4-Methoxyphenyl)piperidine: Lacks the methyl group on the phenyl ring.

    4-(3-Methylphenyl)piperidine: Lacks the methoxy group on the phenyl ring.

    4-Phenylpiperidine: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness: 4-(4-Methoxy-3-methylphenyl)piperidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These functional groups may enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and other research fields.

Biological Activity

4-(4-Methoxy-3-methylphenyl)piperidine is a compound that has garnered attention in various fields of research due to its notable biological activities. This article delves into the compound's synthesis, structure-activity relationships, and its potential applications in medicinal chemistry, neuroscience, and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO, characterized by a piperidine ring substituted with a 4-methoxy-3-methylphenyl group. This structure influences its reactivity and biological interactions.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several synthetic routes, often utilizing piperidine as a core structure. The structure-activity relationship studies indicate that modifications in the substituents can significantly impact the compound's biological activity.

Common Synthetic Routes

  • Alkylation Reactions : Involving the introduction of alkyl groups to enhance lipophilicity.
  • Amination : Modifying the piperidine nitrogen to improve binding affinity to biological targets.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has been noted for:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems.
  • Analgesic Properties : The compound may interact with pain pathways, providing relief in pain models.

Neuroscience

Research indicates that derivatives of piperidine can affect neurotransmitter systems:

  • Dopamine Transporter Interaction : Studies have shown that similar piperidine derivatives can selectively bind to dopamine transporters, potentially influencing mood and behavior .

Biochemical Applications

In biochemical research, this compound serves as a ligand in binding studies:

  • Enzyme Mechanisms : It can be utilized to understand the interactions between enzymes and substrates, aiding in drug development .

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that piperidine derivatives could modulate neurotransmitter release, impacting behavioral responses in animal models .
    • Another investigation highlighted the compound's potential as a selective inhibitor of the choline transporter, emphasizing its role in cognitive functions .
  • Antibacterial Activity :
    • Research has shown that certain piperidine derivatives exhibit antibacterial properties against various strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 512 µg/mL .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
1-(4-Methoxyphenyl)-piperidin-4-oneLacks methyl substitutionPotential analgesic properties
4-(3-Methylphenyl)piperidineDifferent aromatic substituentAntidepressant activity
1-(4-Chlorophenyl)-piperidin-4-oneHalogenated aromatic ringAnticancer potential
N-Methyl-1-(4-methoxyphenyl)piperidin-4-oneMethylated nitrogen atomEnhanced central nervous system effects

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-9-12(3-4-13(10)15-2)11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSVHCZJBFRGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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